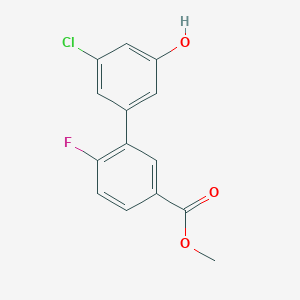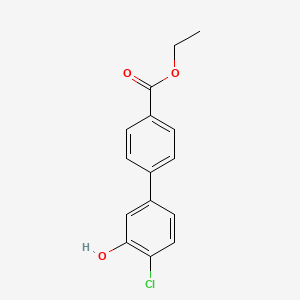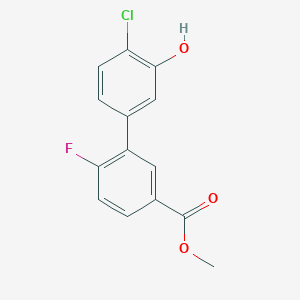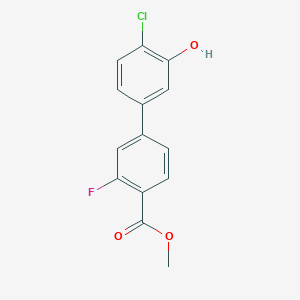
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is a synthetic compound that has been widely studied for its biochemical and physiological effects. This compound is most commonly used in laboratory experiments, and its applications have been explored in various scientific research settings.
科学研究应用
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of drugs and pharmaceuticals, in the study of enzyme inhibition, and as a tool for studying the structure and function of proteins. It has also been used in the study of the structure and function of DNA and RNA. Furthermore, it has been used in the study of cell signaling pathways, and in the development of new drug delivery systems.
作用机制
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is not completely understood. However, it is believed that the compound acts as an inhibitor of enzymes, which can affect the activity of proteins and other molecules in the cell. It is also thought to interact with DNA and RNA, which could affect the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) have been studied in various laboratory experiments. It has been shown to inhibit the activity of enzymes, which can affect the activity of proteins and other molecules in the cell. It has also been shown to interact with DNA and RNA, which can affect the expression of genes. Furthermore, it has been shown to affect cell signaling pathways, which can lead to changes in the behavior of cells.
实验室实验的优点和局限性
The advantages of using 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) in laboratory experiments include its high purity, its ability to inhibit enzymes, and its ability to interact with DNA and RNA. Its limitations include its potential toxicity and its potential for interactions with other compounds.
未来方向
The future directions for 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) include further exploration of its mechanism of action, its potential applications in drug development, and its potential for use in other scientific research fields. Additionally, further research is needed to understand its potential toxic effects and its interactions with other compounds. Furthermore, further research is needed to understand its potential for use in clinical settings. Finally, further research is needed to develop methods for synthesizing the compound with higher purity.
合成方法
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is synthesized by the reaction of 3-chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol with sodium hydroxide in aqueous solution. The reaction is conducted in the presence of a catalyst such as palladium, and the resulting product is isolated by filtration and purified by recrystallization. The purity of the final product is typically greater than 95%.
属性
IUPAC Name |
methyl 3-(3-chloro-5-hydroxyphenyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEFOUHVNTXIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686121 |
Source


|
| Record name | Methyl 3'-chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261972-77-3 |
Source


|
| Record name | Methyl 3'-chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)

![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)

![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)




